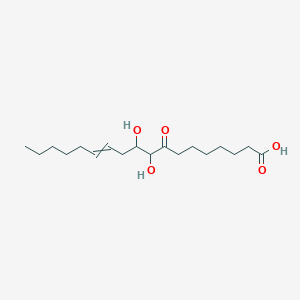
9,10-Dihydroxy-8-oxooctadec-12-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydroxy-8-oxooctadec-12-enoic acid is a compound with the molecular formula C18H32O5. It is a derivative of octadecenoic acid and is characterized by the presence of two hydroxyl groups and one oxo group on its carbon chain. This compound is known for its biological activity and is found in various biological systems, including human blood plasma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxy-8-oxooctadec-12-enoic acid typically involves the oxidation of linoleic acid. One common method includes the use of microbial enzymes to catalyze the oxidation process. The reaction conditions often involve maintaining a specific pH and temperature to optimize the enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes, utilizing genetically engineered microorganisms that can efficiently convert linoleic acid to this compound. These processes are designed to be scalable and cost-effective, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dihydroxy-8-oxooctadec-12-enoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional oxo groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
Oxidation Products: Compounds with additional oxo groups.
Reduction Products: Compounds with additional hydroxyl groups.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
9,10-Dihydroxy-8-oxooctadec-12-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 9,10-Dihydroxy-8-oxooctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound can also influence signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
9,10,11-Trihydroxyoctadec-12-enoic acid: Similar structure with an additional hydroxyl group.
10,12-Octadecadienoic acid, 9,14-dihydroxy, TMS, methyl ester: Similar structure with different functional groups.
Uniqueness
9,10-Dihydroxy-8-oxooctadec-12-enoic acid is unique due to its specific combination of hydroxyl and oxo groups, which confer distinct chemical and biological properties. Its ability to modulate various biological pathways sets it apart from other similar compounds .
Propiedades
Número CAS |
138604-79-2 |
|---|---|
Fórmula molecular |
C18H32O5 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
9,10-dihydroxy-8-oxooctadec-12-enoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-4-5-6-9-12-15(19)18(23)16(20)13-10-7-8-11-14-17(21)22/h6,9,15,18-19,23H,2-5,7-8,10-14H2,1H3,(H,21,22) |
Clave InChI |
NIOKCFABUMZUDL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC(C(C(=O)CCCCCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


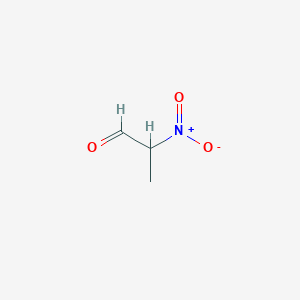
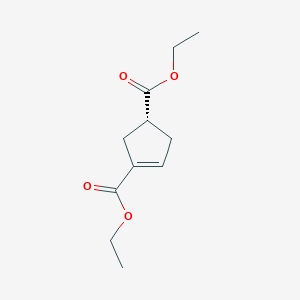
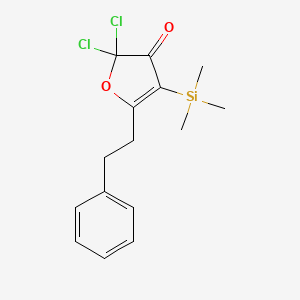
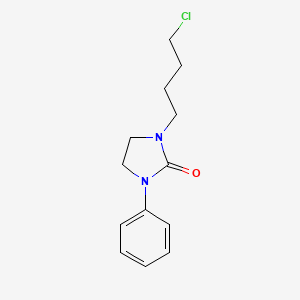

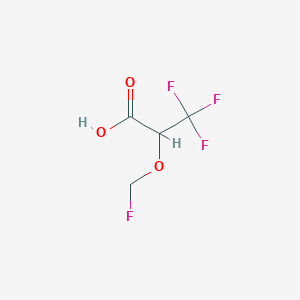
![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)

![4,4'-Sulfanediylbis[N-(4-chlorophenyl)benzamide]](/img/structure/B14264997.png)

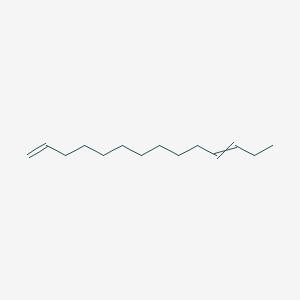
![5,5'-Methylenebis[1-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole]](/img/structure/B14265037.png)

